N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Key structural elements include:
- N-(3-(diethylamino)propyl) side chain: Introduces basicity and solubility modulation via the tertiary amine.
- 4-Oxo group: Contributes to hydrogen-bonding capacity and structural rigidity.
This compound’s molecular formula is inferred as C₁₉H₂₆FN₅O₂ (exact mass: 391.47 g/mol), assuming substitution of the diethylamino group in place of the isopropoxy group in a closely related analog .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2/c1-3-24(4-2)11-5-10-21-17(27)16-18(28)26-13-12-25(19(26)23-22-16)15-8-6-14(20)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWYKCCPGVRPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Molecular Formula : C₁₈H₂₂FN₅O₃
Molecular Weight : 375.40 g/mol
Key Differences :
- Substituent on Propyl Chain: The analog features an isopropoxy group instead of the target compound’s diethylamino group. Impact: The diethylamino group increases basicity (pKa ~9–10) and aqueous solubility under acidic conditions, while the isopropoxy group enhances lipophilicity (logP increased by ~1–2 units).
- Molecular Weight : The target compound’s higher molecular weight (391.47 vs. 375.40 g/mol) may influence pharmacokinetics, such as tissue penetration or metabolic stability.
Table 1: Structural and Physicochemical Comparison
Comparison with Other Heterocyclic Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ( )
- Core Structure : Imidazo[1,2-a]pyridine (vs. triazine in the target compound).
- Functional Groups: Nitrophenyl (electron-withdrawing), cyano, and ester groups.
- Molecular Weight : ~550–600 g/mol (estimated), significantly higher than the target compound.
- Implications: The nitro and cyano groups may confer reactivity for covalent binding or metabolic activation, unlike the target compound’s fluorophenyl and carboxamide groups.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ( )
- Core Structure : Pyrazolo[3,4-d]pyrimidine (kinase inhibitor scaffold).
- Molecular Weight : 589.1 g/mol, with a melting point of 175–178°C.
- Relevance : Demonstrates the role of fluorinated aromatic rings and carboxamide linkages in target binding, paralleling the target compound’s design.
Research Implications and Design Considerations
- Pharmacological Potential: The target compound’s fluorophenyl and tertiary amine groups align with motifs seen in kinase inhibitors (e.g., binding to ATP pockets) or antimicrobial agents (e.g., disrupting bacterial membranes) .
- Synthetic Challenges : The imidazo[2,1-c][1,2,4]triazine core requires multistep synthesis, as seen in related compounds (e.g., one-pot reactions for imidazo[1,2-a]pyridines in ).
- Optimization Strategies: Solubility: The diethylamino group may improve solubility in acidic environments (e.g., gastric fluid) compared to the isopropoxy analog. Selectivity: Subtle changes in the side chain (e.g., diethylamino vs. isopropoxy) could modulate interactions with off-target proteins.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize temperature (e.g., reflux vs. room temperature) and solvent choice (polar aprotic solvents like DMF or THF) to stabilize intermediates and reduce side reactions .
- Catalysts : Use palladium or copper catalysts for coupling reactions, as seen in analogous imidazo-triazine syntheses .
- Purification : Employ HPLC or column chromatography to isolate the target compound from byproducts; monitor purity via TLC .
- Yield Improvement : Sequential addition of reagents (e.g., diethylamino-propylamine) under inert atmospheres minimizes decomposition .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., diethylamino-propyl group, fluorophenyl ring) and assess hydrogen/carbon environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns, critical for detecting impurities .
- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to validate functional groups .
Basic: How can researchers assess the preliminary biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC values. Similar triazine derivatives show activity via kinase inhibition .
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., topoisomerases) or receptors (e.g., GPCRs) .
- Control Experiments : Compare with structurally related compounds (e.g., fluorophenyl-substituted analogs) to isolate substituent effects .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Kinetic Analysis : Measure enzyme inhibition constants () using stopped-flow spectroscopy or fluorescence polarization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
- Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., kinases) to confirm critical interaction sites .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified fluorophenyl groups (e.g., chloro or methyl substituents) or altered diethylamino-propyl chains to assess impact on potency .
- Bioisosteric Replacement : Replace the triazine core with pyrazolo-triazine or quinazoline scaffolds to evaluate scaffold-specific activity .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features with biological data .
Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 across studies)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., Western blot for protein expression vs. cell viability assays) .
- Meta-Analysis : Compare results across studies with similar analogs to identify trends or outliers caused by structural nuances .
Advanced: What computational approaches can predict reaction pathways for synthesizing novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways .
- AI-Driven Optimization : Implement tools like ICReDD’s reaction path search algorithms to narrow experimental conditions (e.g., solvent, catalyst) .
- Retrosynthetic Analysis : Leverage software (e.g., Chematica) to propose feasible synthetic routes for complex derivatives .
Advanced: How can solubility and stability challenges be mitigated during formulation studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility of the hydrophobic triazine core .
- pH Adjustment : Protonate the diethylamino group under acidic conditions to improve solubility in buffered solutions .
- Accelerated Stability Testing : Monitor degradation products (e.g., via LC-MS) under stress conditions (high temperature, UV light) .
Advanced: What methods are used to study multi-target interactions (polypharmacology) of this compound?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography coupled with MS to identify off-target proteins .
- Network Pharmacology : Construct interaction networks (e.g., STRING database) to map pathways influenced by the compound .
- In Silico Polypharmacology Prediction : Tools like SEA (Similarity Ensemble Approach) predict secondary targets based on structural similarity .
Advanced: How can synergistic effects with other therapeutics be systematically evaluated?
Methodological Answer:
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) in cell-based assays .
- Transcriptomic Profiling : RNA-seq can reveal upregulated/downregulated pathways in combination vs. monotherapy .
- In Vivo Models : Test efficacy in xenograft models with co-administration of standard chemotherapeutics (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
